Product packaging for Methyltris(methoxyethoxy)silane(Cat. No.:CAS No. 17980-64-2)

Methyltris(methoxyethoxy)silane

Cat. No.: B096457
CAS No.: 17980-64-2
M. Wt: 268.38 g/mol
InChI Key: OLTVTFUBQOLTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alkoxysilane Compounds in Advanced Materials Science

Alkoxysilanes, characterized by the presence of one or more alkoxy (-OR) groups attached to a silicon atom, are fundamental building blocks in advanced materials science. sinosil.com Their significance lies in their ability to undergo hydrolysis and condensation reactions. sinosil.com In the presence of water, the alkoxy groups hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). sinosil.com These silanol groups can then condense with each other to form stable siloxane bonds (-Si-O-Si-), creating a durable, three-dimensional network. sinosil.com

This process is the foundation for their use in a multitude of applications, including:

Coatings: Alkoxysilanes enhance the adhesion of coatings to various substrates, improving durability and resistance to environmental factors. sinosil.com

Adhesives and Sealants: They act as coupling agents, forming strong bonds between dissimilar materials. lyringroup.com

Polymer Composites: Alkoxysilanes are used to reinforce polymers, increasing their strength and structural integrity. sinosil.com

Surface Modification: They can alter the surface properties of materials, imparting hydrophobicity or other desired characteristics. scispace.com

The versatility of alkoxysilanes stems from the ability to tailor their properties by varying the organic functional group and the type of alkoxy group. encyclopedia.pub This allows for the creation of materials with specific performance characteristics for a wide range of industrial applications. nih.gov

Structural Characteristics of Methyltris(methoxyethoxy)silane within the Organosilane Family

This compound, with the chemical formula C10H24O6Si, is a specific member of the organosilane family. cymitquimica.com Its structure consists of a central silicon atom bonded to one methyl group (-CH3) and three methoxyethoxy groups (-OCH2CH2OCH3). gelest.com

The key structural features that define its chemical behavior are:

Silicon-Carbon Bond: The bond between the silicon atom and the methyl group is a stable, non-hydrolyzable covalent bond. zmsilane.com This organic moiety provides compatibility with organic polymers. scispace.com

Hydrolyzable Methoxyethoxy Groups: The three methoxyethoxy groups are susceptible to hydrolysis. researchgate.net The presence of the ether linkage within this alkoxy group can influence the rate of hydrolysis and the properties of the resulting siloxane network. The hydrolysis of methoxy (B1213986) groups is generally faster than that of ethoxy groups. gelest.com

Trifunctionality: With three hydrolyzable groups, this compound is a trifunctional silane (B1218182). encyclopedia.pub This allows it to form a highly cross-linked, three-dimensional network upon hydrolysis and condensation, contributing to the formation of robust and stable materials. sinosil.com

The combination of a stable organic group and multiple reactive alkoxy groups makes this compound an effective crosslinking and coupling agent. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C10H24O6Si cymitquimica.com
Molecular Weight 268.38 g/mol cymitquimica.com
Appearance Liquid cymitquimica.com
Synonyms TRIS(METHOXYETHOXY)METHYLSILANE gelest.com

Historical Context and Evolution of Research on Methoxyethoxy-Functionalized Silanes

The development of organosilicon chemistry dates back to the 19th century, with significant advancements occurring in the mid-20th century. mdpi.com The initial focus was on the synthesis and understanding of the fundamental properties of these hybrid organic-inorganic compounds.

Research into alkoxy-functional silanes, including those with methoxyethoxy groups, gained momentum with the growing demand for high-performance materials in industries such as coatings, adhesives, and composites. scispace.com Scientists and engineers recognized the potential of these compounds to improve the interface between organic polymers and inorganic substrates. scispace.com

The evolution of research on methoxyethoxy-functionalized silanes can be seen as a progression from fundamental studies of their hydrolysis and condensation kinetics to more applied research focused on their performance in specific applications. For instance, a related compound, Vinyltris(2-methoxyethoxy)silane, has been extensively studied for its ability to enhance adhesion and durability in a variety of materials, including plastics, coatings, and sealants. chinacouplingagents.comchemimpex.com Its use as a coupling agent in composites and as a crosslinking agent in polymers highlights the practical applications that have driven the research in this area. lyringroup.com The slower hydrolysis rate of ethoxy-containing silanes compared to methoxy-containing ones has also been a subject of investigation, influencing the choice of silane for particular processing conditions. gelest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24O6Si B096457 Methyltris(methoxyethoxy)silane CAS No. 17980-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-methoxyethoxy)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVTFUBQOLTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066292
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17980-64-2
Record name 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17980-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltris(2-methoxyethoxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltris(methoxyethoxy)silane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies and Structural Analysis

Synthetic Pathways for Methyltris(methoxyethoxy)silane

The synthesis of this compound can be approached through several chemical reactions, primarily involving the formation of silicon-oxygen bonds. The choice of synthetic route often depends on factors such as desired purity, yield, and the nature of the starting materials.

Esterification Reactions and Optimization of Reaction Conditions

A primary and direct method for the synthesis of this compound is the esterification reaction between methyltrichlorosilane (B1216827) and 2-methoxyethanol (B45455). In this reaction, the chlorine atoms on the silicon are displaced by the methoxyethoxy groups from the alcohol. The stoichiometry of this reaction requires three moles of 2-methoxyethanol for every mole of methyltrichlorosilane.

The general reaction is as follows: CH₃SiCl₃ + 3 CH₃OCH₂CH₂OH → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl

A significant byproduct of this reaction is hydrogen chloride (HCl). The presence of HCl can lead to side reactions and corrosion of equipment. Therefore, a key aspect of optimizing this reaction is the efficient removal of HCl. This is often achieved by conducting the reaction in the presence of a tertiary amine, such as triethylamine or pyridine, which acts as an acid scavenger, forming a salt that can be easily filtered off.

Optimization of reaction conditions involves controlling the temperature, typically in the range of 0 to 50°C, and the rate of addition of the reactants to manage the exothermic nature of the reaction. The choice of solvent is also crucial; inert solvents like toluene or hexane are commonly used to facilitate the reaction and subsequent purification.

ParameterOptimized ConditionPurpose
Reactant Ratio 1:3 (Methyltrichlorosilane:2-Methoxyethanol) with slight excess of alcoholEnsures complete reaction of the chlorosilane.
Temperature 0 - 50 °CTo control the exothermic reaction and minimize side reactions.
Acid Scavenger Tertiary amines (e.g., triethylamine)To neutralize the HCl byproduct, driving the reaction to completion.
Solvent Inert solvents (e.g., toluene, hexane)To provide a suitable reaction medium and aid in temperature control.

Catalytic Approaches in this compound Synthesis

An alternative synthetic route is the transesterification of a more readily available alkoxysilane, such as methyltrimethoxysilane (B3422404), with 2-methoxyethanol. This reaction involves the exchange of the methoxy (B1213986) groups on the silicon atom with the methoxyethoxy groups.

CH₃Si(OCH₃)₃ + 3 CH₃OCH₂CH₂OH ⇌ CH₃Si(OCH₂CH₂OCH₃)₃ + 3 CH₃OH

This equilibrium reaction is typically driven to completion by removing the methanol (B129727) byproduct, which has a lower boiling point than the other components. The reaction is often catalyzed by either an acid or a base. Acid catalysts, such as p-toluenesulfonic acid, or basic catalysts, like sodium methoxide, can be employed. The choice of catalyst can influence the reaction rate and the formation of byproducts mdpi.com. For the transesterification of other silanes, various catalysts including metal triflates have been explored for their efficiency google.com. Research on the efficient conversion of vinyltrimethoxysilane (B1682223) to its vinyltris(β-methoxyethoxy) counterpart has highlighted the use of catalysts like K₂CO₃/γ-Al₂O₃, which creates strong basic sites to facilitate the reaction researchgate.net. While not directly for the methyl derivative, this suggests that supported base catalysts could be effective.

Catalyst TypeExampleMechanism
Acid Catalyst p-Toluenesulfonic acidProtonates the alkoxy group, making it a better leaving group.
Base Catalyst Sodium methoxideDeprotonates the incoming alcohol, making it a better nucleophile.
Heterogeneous Catalyst K₂CO₃/γ-Al₂O₃Provides strong basic sites on a solid support for efficient reaction. researchgate.net

Control of Reaction Byproducts and Yield Optimization in Silane (B1218182) Synthesis

In both the direct esterification and transesterification routes, the formation of byproducts can significantly impact the purity and yield of this compound. In the direct esterification of methyltrichlorosilane, incomplete reaction can lead to the presence of partially substituted chlorosilanes, such as methyl(2-methoxyethoxy)dichlorosilane and methyldi(2-methoxyethoxy)chlorosilane. These can further react to form siloxane oligomers.

The formation of siloxanes through premature hydrolysis of the reactants or products by moisture is a major concern. Therefore, carrying out the synthesis under anhydrous conditions is critical for high yields.

In the transesterification process, the primary byproduct is methanol. Efficient removal of methanol, for instance by fractional distillation, is key to shifting the equilibrium towards the desired product. Incomplete transesterification will result in a mixture of methoxy- and methoxyethoxy-substituted silanes.

Yield optimization strategies include:

Anhydrous Conditions: Rigorous exclusion of moisture to prevent hydrolysis and siloxane formation.

Stoichiometric Control: Precise control of reactant ratios to ensure complete conversion.

Efficient Byproduct Removal: Continuous removal of HCl or methanol to drive the reaction forward.

Purification: Final purification of the product is typically achieved through vacuum distillation to separate it from any remaining starting materials, byproducts, and the catalyst.

Spectroscopic and Analytical Characterization of this compound

The structural elucidation and analysis of the purity and reaction kinetics of this compound rely heavily on various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, provides detailed information about the molecular structure and the chemical environment of the atoms within the this compound molecule. It is also instrumental in studying the kinetics of its formation and subsequent reactions like hydrolysis and condensation.

While a specific, publicly available ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts can be inferred from the structure and data for similar compounds like vinyltris(2-methoxyethoxy)silane chemicalbook.com.

Expected ¹H NMR Chemical Shifts for this compound:

Si-CH₃: A singlet peak is expected for the methyl group directly attached to the silicon atom. This signal would likely appear in the upfield region, typically around 0.1-0.5 ppm.

-OCH₂CH₂O-: The two methylene groups in the methoxyethoxy chain will appear as two distinct signals, likely triplets due to coupling with each other. The protons closer to the silicon-oxygen bond (-Si-O-CH₂-) would be expected around 3.8-4.0 ppm, while the protons of the adjacent methylene group (-CH₂-O-CH₃) would likely resonate at a slightly lower chemical shift, around 3.5-3.7 ppm.

-OCH₃: The terminal methyl group of the methoxyethoxy chain is expected to appear as a singlet at approximately 3.3-3.4 ppm.

Proton (¹H) NMR Investigations of Hydrolysis and Condensation Intermediates

¹H NMR spectroscopy is a valuable technique for monitoring the hydrolysis and condensation of this compound in real-time. The hydrolysis reaction involves the replacement of the methoxyethoxy groups with hydroxyl groups (silanols), and the subsequent condensation reaction leads to the formation of siloxane (Si-O-Si) bonds.

The hydrolysis process can be followed by observing the disappearance of the signals corresponding to the methoxyethoxy protons and the appearance of a new signal for the liberated 2-methoxyethanol. The formation of silanol (B1196071) (Si-OH) groups can also be monitored, although the proton signal for the silanol can be broad and its chemical shift is dependent on concentration, temperature, and solvent.

Hydrolysis Reaction: CH₃Si(OCH₂CH₂OCH₃)₃ + 3 H₂O ⇌ CH₃Si(OH)₃ + 3 HOCH₂CH₂OCH₃

During hydrolysis, intermediate species with one or two methoxyethoxy groups replaced by hydroxyl groups, such as CH₃Si(OCH₂CH₂OCH₃)₂(OH) and CH₃Si(OCH₂CH₂OCH₃)(OH)₂, are formed. The presence of these intermediates can lead to the appearance of new, distinct signals in the ¹H NMR spectrum for the remaining methoxyethoxy groups, which will have slightly different chemical shifts due to the change in the electronic environment around the silicon atom.

Condensation Reaction: 2 CH₃Si(OH)₃ → (HO)₂ (CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

The condensation reaction can be monitored by the decrease in the concentration of silanol groups. The formation of Si-O-Si bonds leads to the formation of dimers, trimers, and eventually a polysiloxane network. These larger molecules will have broader signals in the ¹H NMR spectrum. Kinetic studies using ¹H NMR can provide valuable data on the rates of hydrolysis and condensation under different conditions (e.g., pH, temperature, and solvent) researchgate.netnih.gov. The disappearance of signals from the alkoxy groups and the appearance of signals for the released alcohol and silanol groups provide direct evidence of these reactions nih.gov.

Silicon-29 (²⁹Si) NMR Studies on Siloxane Network Formation

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of silicon atoms. huji.ac.il It is instrumental in tracking the hydrolysis and condensation reactions of alkoxysilanes, such as this compound, which are the fundamental steps in the formation of siloxane networks. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number and type of substituents attached to the silicon atom, making it possible to distinguish between the starting monomer, intermediate silanol species, and various condensed siloxane structures. unige.chplu.mx

During the sol-gel process, the methoxyethoxy groups of this compound are progressively replaced by hydroxyl groups (hydrolysis), which then react with other silanol or alkoxy groups to form Si-O-Si linkages (condensation). Each of these steps results in a distinct change in the ²⁹Si NMR chemical shift.

The notation Tⁿ is often used to describe the connectivity of the silicon atom in methyl-substituted siloxanes, where 'T' signifies a trifunctional unit (due to the methyl group) and 'n' represents the number of bridging oxygen atoms attached to the silicon.

T⁰ : Represents the unreacted this compound monomer.

: Corresponds to a silicon atom with one Si-O-Si bond (a terminal unit in a chain or part of a dimer).

: Indicates a silicon atom with two Si-O-Si bonds (a linear unit within a polysiloxane chain).

: Represents a fully condensed silicon atom with three Si-O-Si bonds (a cross-linking or branching point in the network).

The hydrolysis and condensation of similar methyl-substituted alkoxysilanes, such as methyltriethoxysilane (MTES) and methyltrimethoxysilane (MTMS), have been extensively studied. researchgate.netucsb.eduresearchgate.net These studies provide a basis for predicting the chemical shifts for this compound. Under acidic conditions, hydrolysis is typically enhanced, leading to the formation of stable silanol intermediates, while the subsequent condensation reactions may proceed at a slower rate. plu.mx The reaction kinetics can be significantly influenced by factors such as pH, water-to-silane ratio, and the solvent system. nih.gov

Silicon SpeciesNotationDescriptionExpected ²⁹Si Chemical Shift Range (ppm)
MonomerT⁰This compound-40 to -50
Terminal Unit (Dimer/End-group)One Si-O-Si linkage-50 to -60
Linear Unit (Chain)Two Si-O-Si linkages-60 to -70
Cross-linking UnitThree Si-O-Si linkages-70 to -80

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring and Product Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time, in-line monitoring of chemical reactions, including the synthesis of polysiloxanes from alkoxysilane precursors. mdpi.com This technique allows for the identification of functional groups and the tracking of their transformation throughout the reaction process. uni-muenchen.de By monitoring the changes in the infrared spectrum, one can follow the consumption of reactants and the formation of products and intermediates. mdpi.com

In the context of this compound synthesis and subsequent polymerization, FTIR spectroscopy can be used to observe several key transformations:

Hydrolysis : The hydrolysis of the Si-O-C bonds in this compound leads to the formation of Si-OH groups. This can be monitored by the appearance of a broad absorption band in the region of 3200-3700 cm⁻¹ (O-H stretching) and a sharper band around 880-950 cm⁻¹ (Si-OH stretching). nih.gov Concurrently, the intensity of the peaks associated with the methoxyethoxy group, such as the C-O stretching vibrations, will decrease.

Condensation : The condensation reaction results in the formation of siloxane (Si-O-Si) bonds. This is characterized by the appearance of a strong and broad absorption band in the region of 1000-1100 cm⁻¹, which is indicative of the asymmetric stretching of the Si-O-Si network. nih.gov

Presence of the Methyl Group : The methyl group attached to the silicon atom (Si-CH₃) gives rise to characteristic absorption peaks, including a symmetric deformation (bending) vibration around 1270 cm⁻¹. nih.gov The stability of this peak throughout the reaction confirms that the Si-C bond remains intact.

The combination of FTIR spectroscopy with multivariate data analysis, such as principal component analysis (PCA), can provide a more efficient tool for real-time monitoring and can help distinguish between normal and abnormal reaction batches. mdpi.com

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
O-H (from hydrolysis)Stretching3200 - 3700 (broad)
C-H (in methyl and methoxyethoxy groups)Stretching2850 - 2980
Si-CH₃Symmetric Deformation~1270
Si-O-C (in methoxyethoxy group)Stretching1080 - 1190
Si-O-Si (from condensation)Asymmetric Stretching1000 - 1100 (broad)
Si-OH (from hydrolysis)Stretching880 - 950

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the purity assessment and byproduct analysis of alkoxysilanes like this compound. nih.govdss.go.th

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" that can be used to identify the compound.

For this compound, GC-MS can be used to:

Determine Purity : The purity of a sample can be assessed by the relative area of the main peak corresponding to this compound in the chromatogram.

Identify Impurities : Impurities, such as unreacted starting materials or byproducts from the synthesis process, can be separated and identified.

Analyze Byproducts : The hydrolysis and condensation of this compound can lead to the formation of various volatile byproducts, including 2-methoxyethanol and low molecular weight siloxane oligomers. These can be detected and identified by GC-MS. For instance, the interaction between vinyltriethoxysilane and aluminum hydroxide (B78521) has been studied by analyzing the volatile products using GC-MS. researchgate.net

The development of a robust GC-MS method involves optimizing parameters such as the column type, temperature program, and ionization method to achieve good separation and sensitivity for the target analytes. diva-portal.org

CompoundExpected Retention TimeKey Mass Fragments (m/z)
This compoundPrimary peakFragments corresponding to the loss of methoxyethoxy groups, methyl group, and rearrangements.
2-MethoxyethanolEarlier eluting peakCharacteristic fragments of the alcohol.
Low Molecular Weight Siloxane Dimers/TrimersLater eluting peaksHigher mass fragments indicative of Si-O-Si structures.

Advanced Chromatographic Techniques for Separation and Quantification

While GC-MS is a standard technique, the analysis of silanes and their derivatives can be challenging due to their reactivity and the complexity of the mixtures formed during hydrolysis and condensation. Advanced chromatographic techniques offer alternative and often complementary approaches for the separation and quantification of these compounds.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a variation of normal-phase liquid chromatography that is particularly effective for the separation of polar and hydrophilic compounds. waters.commdpi.com The stationary phases used in HILIC are polar (e.g., bare silica (B1680970), diol, or amino-bonded silica), and the mobile phases are typically a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. waters.com

This technique is well-suited for the analysis of this compound and its hydrolysis products (silanols) because:

It provides good retention for these polar analytes, which are often poorly retained in reversed-phase chromatography.

The high organic content of the mobile phase is advantageous for mass spectrometry detection, as it promotes efficient desolvation and ionization in the MS source. waters.com

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgteledynelabs.com A supercritical fluid exhibits properties of both a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to traditional liquid chromatography. youtube.com

SFC is a promising technique for the analysis of organosilicon compounds for several reasons: nih.gov

It is suitable for the separation of low to moderate molecular weight and thermally labile molecules. wikipedia.org

The use of supercritical CO₂, often modified with a small amount of a polar solvent like methanol, makes it a "greener" alternative to normal-phase liquid chromatography, which often uses large volumes of organic solvents. chromatographyonline.com

SFC can be used for both analytical and preparative-scale separations, making it useful for both the analysis and purification of compounds like this compound. chromatographyonline.com

TechniquePrincipleApplication for this compound Analysis
Hydrophilic Interaction Chromatography (HILIC)Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. waters.comSeparation and quantification of the polar silane precursor and its more polar hydrolysis products (silanols).
Supercritical Fluid Chromatography (SFC)Separation based on the partitioning of analytes between a stationary phase and a supercritical fluid mobile phase (e.g., CO₂). wikipedia.orgFast and efficient separation of the silane and its oligomers; a greener alternative for purification. chromatographyonline.com

Hydrolysis and Condensation Mechanisms

Kinetics of Methyltris(methoxyethoxy)silane Hydrolysis

The hydrolysis of this compound is significantly accelerated by both acidic and basic catalysts. cfmats.com

Under acidic conditions , the reaction is initiated by the protonation of an oxygen atom in one of the methoxyethoxy groups. This protonation makes the silicon-oxygen bond more susceptible to nucleophilic attack by a water molecule. afinitica.comgelest.com The rate of hydrolysis under acidic catalysis is generally fast. gelest.com Studies on similar trialkoxysilanes have shown that acidic conditions promote hydrolysis while slowing down the subsequent condensation reactions, which can be advantageous for achieving a more controlled network formation. scribd.com For instance, the hydrolysis of γ-methacryloxypropyltrimethoxy silane (B1218182) is faster at lower pH values. researchgate.net

In basic media , the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov This leads to the formation of a pentacoordinate intermediate, which then rearranges to displace a methoxyethoxy group. afinitica.comnih.gov The rate of hydrolysis under basic conditions is also significantly enhanced. nih.gov Generally, for trialkoxysilanes, the order of hydrolysis speed under basic conditions is trimethoxy > dimethoxy. shinetsusilicone-global.com The presence of basic components from substrates like glass has also been shown to catalyze hydrolysis. researchgate.net

The following table summarizes the general effect of pH on the hydrolysis rate of alkoxysilanes:

Catalytic Condition General Effect on Hydrolysis Rate Mechanism Highlights
Acidic (Low pH)AcceleratedProtonation of the alkoxy group facilitates nucleophilic attack by water. afinitica.comgelest.com
Neutral (pH ≈ 7)SlowestThe reaction proceeds at a minimal rate without catalytic influence. cfmats.com
Basic (High pH)AcceleratedNucleophilic attack by hydroxide ions on the silicon atom. nih.gov

This table provides a generalized overview based on the behavior of alkoxysilanes.

The choice of solvent can have a pronounced effect on the hydrolysis rate of this compound. This is often attributed to the solvent's ability to solvate the reactants and transition states, as well as its own potential to participate in the reaction.

Studies on analogous compounds like methyltriethoxysilane (MTES) have demonstrated that the hydrolysis rate is faster in methanol (B129727) compared to other solvents like ethanol (B145695), dioxane, and dimethylformamide (DMF). researchgate.net This can be explained by factors such as hydrogen-bonding characteristics and "hydrophobic interactions" between the silane and the solvent molecules. researchgate.net Solvents with a high capacity for hydrogen bonding can affect the reactivity of water molecules during hydrolysis. researchgate.net The addition of alcoholic co-solvents, which are products of the hydrolysis reaction, can slow down the reaction rate due to Le Chatelier's principle. cfmats.com

The hydrolysis rate constants for MTES in different solvents under alkaline conditions illustrate this effect:

Solvent Relative Time for Complete Hydrolysis
Methanol30 min
Ethanol60 min
Dioxane120 min
DMF>150 min

Data adapted from a study on Methyltriethoxysilane (MTES) under alkaline conditions. researchgate.net

As with most chemical reactions, the rate of hydrolysis of this compound is dependent on temperature. An increase in temperature generally leads to a higher reaction rate, a relationship described by the Arrhenius equation. researchgate.net

Kinetic studies on similar silanes, such as methyltriethoxysilane (MTES), have shown a clear correlation between temperature and the hydrolysis rate constant. researchgate.net For instance, one study reported a more than six-fold increase in the silane hydrolysis reaction rate when the temperature was raised from 20°C to 50°C. researchgate.net

The activation energy (Ea), which is the minimum energy required to initiate the hydrolysis reaction, can be determined from the temperature dependence of the rate constant. For the hydrolysis of MTES in an acidic system, the activation energy has been calculated, highlighting the energy barrier that must be overcome for the reaction to proceed. researchgate.net Similarly, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) has been determined to be 58 kJ mol⁻¹ in acidic media and 20 kJ mol⁻¹ in alkaline media. researchgate.net

The following table shows the activation energies for the hydrolysis of different silanes under acidic and alkaline conditions:

Silane Catalytic Condition Activation Energy (Ea)
Methyltriethoxysilane (MTES)AcidicNot specified in provided text
3-cyanopropyl triethoxysilaneAcidic58 kJ mol⁻¹ researchgate.net
3-cyanopropyl triethoxysilaneAlkaline20 kJ mol⁻¹ researchgate.net

The structure of the alkoxy group plays a significant role in the hydrolysis rate of alkoxysilanes. The methoxyethoxy group in this compound influences the reaction through both steric and electronic effects.

Steric effects arise from the physical bulk of the methoxyethoxy groups. Larger alkoxy groups can hinder the approach of a water molecule or a hydroxide ion to the silicon center, thereby slowing down the hydrolysis rate. researchgate.net For example, methoxysilanes generally hydrolyze faster than ethoxysilanes, which are in turn faster than propoxysilanes, due to the increasing size of the alkyl chain. gelest.comresearchgate.net

Electronic effects are related to the influence of the methoxyethoxy group on the electron density at the silicon atom. The oxygen atom in the alkoxy group is electron-withdrawing, which can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. However, the presence of multiple alkoxy groups can also influence the stability of the transition state. afinitica.com In some cases, intramolecular coordination of an ester oxygen has been shown to enhance the electron density at the silicon atom, which can slow down the formation of a pentacoordinate intermediate under basic conditions. afinitica.com

A comparison of the hydrolysis rates for different alkoxy groups highlights these effects:

Alkoxy Group Relative Hydrolysis Rate Primary Influencing Factor
Methoxy (B1213986) (-OCH₃)FastestSmaller steric hindrance. gelest.comshinetsusilicone-global.com
Ethoxy (-OC₂H₅)IntermediateModerate steric hindrance. gelest.comshinetsusilicone-global.com
Propoxy (-OC₃H₇)SlowestGreater steric hindrance. researchgate.net

This table provides a generalized comparison based on the behavior of various alkoxysilanes.

The hydrolysis of this compound does not occur in a single step but proceeds through a series of sequential reactions, leading to the formation of various silanol (B1196071) intermediates. The initial hydrolysis of one methoxyethoxy group yields methyl(methoxyethoxy)silanediol. Subsequent hydrolysis steps produce methylsilanetriol (B1219558), where all three alkoxy groups have been replaced by hydroxyl groups. scispace.com

These silanol species are generally reactive and prone to condensation. gelest.comscispace.com However, under certain conditions, such as in dilute aqueous emulsions, low molecular weight hydrolysis products like methylsilanetriol and its dimer have been observed to be stable for extended periods. scispace.com The identification and characterization of these intermediates are often carried out using techniques like 29Si NMR spectroscopy, which can distinguish between the different silicon environments in the starting material, the intermediates, and the final condensed products. afinitica.comscribd.comscispace.com

The stepwise hydrolysis can be represented as follows:

CH₃Si(OCH₂CH₂OCH₃)₃ + H₂O → CH₃Si(OCH₂CH₂OCH₃)₂(OH) + CH₃OCH₂CH₂OH

CH₃Si(OCH₂CH₂OCH₃)₂(OH) + H₂O → CH₃Si(OCH₂CH₂OCH₃)(OH)₂ + CH₃OCH₂CH₂OH

CH₃Si(OCH₂CH₂OCH₃)(OH)₂ + H₂O → CH₃Si(OH)₃ + CH₃OCH₂CH₂OH

Condensation Reactions and Oligomerization Pathways

Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, which constitute the backbone of the final polysiloxane network. nih.gov This process leads to the formation of oligomers and eventually a cross-linked gel.

Condensation can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with a remaining methoxyethoxy group to form a siloxane bond and a molecule of methoxyethanol. ≡Si-OH + CH₃OCH₂CH₂O-Si≡ → ≡Si-O-Si≡ + CH₃OCH₂CH₂OH nih.gov

The relative rates of these condensation reactions, along with the rate of hydrolysis, determine the structure of the resulting polymer. The condensation process is also influenced by factors such as pH, catalyst, and temperature. researchgate.net For instance, acidic conditions, while promoting hydrolysis, tend to slow down self-condensation reactions, allowing for the formation of more linear or less branched oligomeric structures. scribd.com Conversely, basic catalysis often leads to more highly branched and particulate structures. gelest.com

The oligomerization process involves the progressive linking of monomeric and smaller oligomeric species into larger structures. The types of structures formed, such as linear chains, cyclic species, and three-dimensional networks, are designated by notations like T0 (silanol moieties), T1 (dimers), T2 (linear oligomers), and T3 (3D oligomeric structures). researchgate.net The evolution of these species can be monitored over time using techniques like 29Si NMR to understand the pathways of network formation. scribd.comresearchgate.net

Formation of Siloxane Linkages (Si-O-Si)

The formation of siloxane bonds is a critical step in the polymerization of this compound. This process begins after the initial hydrolysis of the methoxyethoxy groups to yield reactive silanol groups. blueskychemical.com These silanol intermediates are generally unstable and readily undergo condensation reactions. shinetsusilicone-global.com

The condensation can proceed through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with a residual methoxyethoxy group, forming a siloxane bond and a molecule of methoxyethanol.

These condensation reactions lead to the gradual build-up of oligomeric and eventually polymeric structures. The resulting network is characterized by a skeleton of repeating Si-O-Si units. The structure of these linkages can range from linear chains to complex, three-dimensional networks, depending on the reaction conditions. The formation of single siloxane bridges (Si-O-Si) can be detected, and as the reaction progresses, the development of multi-siloxane linkages, such as (Si=(O)₂) and (Si≡(O)₃≡Si), indicates an increase in the crosslinking density of the polymer network. researchgate.net

Factors Governing Oligomerization and Polymerization Degree

The extent of oligomerization and polymerization of this compound is influenced by several key factors that control the kinetics of hydrolysis and condensation.

FactorInfluence on Polymerization
Water Availability The amount of water present is crucial for hydrolysis. Insufficient water will lead to incomplete hydrolysis and limit the subsequent condensation. A high concentration of water can favor a higher degree of polymerization. gelest.com
pH (Catalyst) The rates of both hydrolysis and condensation are significantly affected by pH. Acidic conditions tend to accelerate hydrolysis, while basic conditions generally favor condensation. The slowest reaction rates for hydrolysis and condensation of typical silanes occur around pH 7 and pH 4, respectively. unm.eduresearchgate.net
Temperature Higher temperatures generally increase the rates of both hydrolysis and condensation reactions, leading to a faster formation of the polymer network. gelest.com
Solvent The choice of solvent can influence the solubility of the silane and its hydrolysis products, thereby affecting the reaction rates and the structure of the resulting polymer. researchgate.netresearchgate.net
Steric and Inductive Effects The nature of the organic substituent on the silicon atom (in this case, the methyl group) and the alkoxy groups (methoxyethoxy) influences reaction rates. Electron-donating groups can affect the stability of reaction intermediates, and bulky groups can sterically hinder the approach of reactants. unm.edunih.gov

The interplay of these factors determines the final structure and properties of the polysiloxane material, from soluble oligomers to highly cross-linked gels. gelest.com

Competition Between Hydrolysis and Condensation Rates

The relative rates can be manipulated by controlling the reaction conditions. For instance, under acidic conditions, the rate of hydrolysis is generally much higher than the rate of condensation, leading to an accumulation of silanol intermediates. researchgate.net Conversely, under basic conditions, the condensation of silanols is often accelerated. The pH at which the rates of hydrolysis and condensation are minimized for a typical silane is around 7.5 and 4, respectively, and a pH of approximately 6 represents a compromise where both reactions can proceed, leading to network formation. researchgate.net The ability to control these competing reactions is essential for tailoring the properties of the final material.

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper understanding of the complex reaction mechanisms of silanes at the molecular level, theoretical and computational methods are employed. These techniques provide insights into reaction pathways, transition states, and the dynamics of the hydrolysis and condensation processes.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. DFT calculations can be used to map out the potential energy surface of the hydrolysis and condensation reactions of this compound. This allows for the identification of the most likely reaction pathways and the characterization of the high-energy transition states that must be overcome for the reactions to proceed.

For similar silane systems, DFT has been used to study the initial decomposition paths and reaction kinetics. researchgate.net Such studies can provide detailed information on bond-breaking and bond-forming events, the role of catalysts, and the influence of the molecular structure on reactivity. By calculating the activation energies for different proposed mechanisms, researchers can determine which pathways are energetically favorable. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Silane Reactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide a dynamic picture of the hydrolysis and condensation processes.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the time evolution of the system. Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions themselves, such as the formation of siloxane bonds. researchgate.netvt.edu These simulations have been used to study:

The polycondensation of alkoxysilanes in solution. researchgate.net

The formation of siloxane clusters and rings. researchgate.net

The influence of monomer structure and solution composition on reaction rates. researchgate.net

The interaction and bonding of silanes with surfaces. researchgate.netmdpi.com

Monte Carlo (MC) simulations use random sampling to predict the equilibrium properties and behavior of a system. While less commonly used for studying the dynamics of these specific reactions compared to MD, MC methods can be valuable for exploring the conformational space of the resulting polymer chains and predicting the macroscopic properties of the cross-linked network.

Together, these computational approaches complement experimental studies by providing a detailed, atomistic view of the chemical processes that govern the behavior of this compound.

Sol Gel Chemistry and Hybrid Material Fabrication

Methyltris(methoxyethoxy)silane as a Precursor in Sol-Gel Processes

This compound is a valuable precursor in sol-gel chemistry for the creation of hybrid organic-inorganic materials. The sol-gel process, a versatile method for producing solid materials from small molecules, involves the hydrolysis and subsequent condensation of precursors like this compound. scispace.commdpi.com

The fundamental chemistry of the sol-gel process begins with the hydrolysis of the methoxyethoxy groups of the silane (B1218182) in the presence of water and a catalyst (either acidic or basic). This reaction replaces the alkoxy groups with hydroxyl (Si-OH) groups, forming silanols. scispace.comgelest.com These silanols are reactive intermediates that then undergo condensation reactions. scispace.comresearchgate.net Condensation can occur in two ways: water-producing condensation between two silanol (B1196071) groups to form a siloxane bridge (Si-O-Si) and water, or alcohol-producing condensation between a silanol group and a remaining methoxyethoxy group to form a siloxane bridge and methoxyethanol. researchgate.net

The presence of the non-hydrolyzable methyl group is crucial as it introduces organic character into the resulting inorganic silica (B1680970) network. This leads to the formation of hybrid materials that combine the properties of both organic polymers and inorganic glasses. mdpi.comnih.gov

The hydrolysis and condensation rates are key factors that determine the structure and properties of the final material. These rates are influenced by several factors, including the type of catalyst, pH, water-to-silane ratio, and the nature of the solvent. mdpi.com For instance, the hydrolysis of methoxysilanes is generally faster than that of ethoxysilanes. gelest.com The stepwise nature of these reactions, where hydrolysis of the first alkoxy group can be faster than subsequent ones, allows for a degree of control over the final network structure. gelest.com

Control of Sol-Gel Parameters for Tailored Material Properties

The properties of materials derived from this compound through the sol-gel process can be precisely controlled by manipulating various reaction parameters.

The pH of the reaction medium significantly influences both the hydrolysis and condensation rates. researchgate.net Acidic conditions (low pH) typically promote the hydrolysis reaction, leading to the formation of more linear or weakly branched polymer chains. jkcs.or.kr Conversely, basic conditions (high pH) favor the condensation reaction, resulting in more highly cross-linked, particulate, or colloidal structures. jkcs.or.krmdpi.com The choice of catalyst, such as hydrochloric acid or sodium hydroxide (B78521), and its concentration directly sets the pH and therefore dictates the reaction pathway and the resulting material's microstructure. osti.gov For instance, studies on similar organotrialkoxysilanes have shown that acid-catalyzed hydrolysis is often more exothermic than under neutral or base-catalyzed conditions. osti.gov

The water-to-silane molar ratio is another critical parameter. A stoichiometric amount of water is required for complete hydrolysis. osti.gov Increasing the water content generally accelerates the hydrolysis rate. researchgate.net The morphology of the resulting silica network can be controlled by varying the water content; for example, a higher water-to-silane ratio can lead to the formation of monodisperse particles rather than a continuous network. researchgate.net

The concentration of the catalyst also plays a direct role in the kinetics of the sol-gel process. Higher catalyst concentrations can accelerate both hydrolysis and condensation, leading to faster gelation times. nih.govresearchgate.net However, an excessively high catalyst concentration can lead to uncontrolled reactions and potentially compromise the integrity of the resulting material. nih.gov

Table 1: Impact of Sol-Gel Parameters on Material Properties

Parameter Effect on Hydrolysis Rate Effect on Condensation Rate Resulting Material Structure
Low pH (Acidic) Fast Slow Linear or weakly branched polymers
High pH (Basic) Slow Fast Highly cross-linked, particulate structures
High Water-to-Silane Ratio Increased Can be influenced Can favor particle formation over networks researchgate.net

| High Catalyst Concentration | Increased | Increased | Faster gelation, potential for less uniform structure |

Following gelation, the wet gel undergoes an aging process. During aging, the gel network continues to strengthen through further condensation reactions and structural rearrangements within the pores of the gel. jkcs.or.kr The duration and conditions of the aging process, such as temperature and the composition of the liquid within the pores, can significantly impact the final properties of the material, including its mechanical strength and pore structure. jkcs.or.krresearchgate.net For example, aging can lead to an increase in the average pore size and a decrease in the microporosity of the gel. jkcs.or.kr

The drying stage, where the solvent is removed from the gel network, is a critical step that can dramatically affect the final material's properties. The method of drying determines the extent of shrinkage and the preservation of the porous structure. Conventional drying at ambient or elevated temperatures often leads to significant shrinkage and cracking due to large capillary stresses. researchgate.net In contrast, supercritical drying, a technique where the solvent is removed above its critical point, can preserve the gel's porous structure, leading to the formation of low-density materials known as aerogels. researchgate.net Freeze drying is another method that can help maintain the original structure by sublimating the frozen solvent. researchgate.net The choice of drying technique is therefore crucial in determining the final density, porosity, and surface area of the sol-gel derived material. researchgate.netresearchgate.net

Formation of Organically Modified Silicas (ORMOSILs)

This compound is a key precursor for the synthesis of Organically Modified Silicas, commonly known as ORMOSILs. mdpi.com These are hybrid materials in which organic groups are covalently bonded to an inorganic silica network. The methyl group in this compound provides the organic modification, imparting properties such as hydrophobicity and flexibility to the otherwise rigid and hydrophilic silica matrix. nih.gov

The formation of ORMOSILs occurs through the co-hydrolysis and co-condensation of this compound with other alkoxide precursors, such as tetraethoxysilane (TEOS). nih.govbohrium.com The ratio of the organosilane to the inorganic precursor allows for the tuning of the material's properties. A higher content of this compound increases the organic character of the final material, which can enhance properties like crack resistance in coatings. bohrium.com The presence of the organic groups disrupts the connectivity of the inorganic network, leading to a more flexible and less brittle material. nih.gov

Morphological Control and Network Architectures in Sol-Gel Derived Materials

The morphology and network architecture of materials derived from this compound can be controlled at various length scales through careful manipulation of the sol-gel process parameters. As discussed, factors like pH, water-to-silane ratio, and catalyst concentration are primary tools for directing the formation of either particulate or polymeric networks. jkcs.or.krresearchgate.net

For instance, under conditions that favor rapid condensation relative to hydrolysis (e.g., high pH), the growth of discrete, highly branched clusters is promoted, which can then aggregate to form a colloidal gel. jkcs.or.kr Conversely, when hydrolysis is faster than condensation (e.g., low pH), more linear or randomly branched polymers are formed, which entangle and crosslink to form a polymeric gel. jkcs.or.kr

The architecture of the resulting network significantly influences the material's macroscopic properties. A highly cross-linked, dense network will typically result in a hard, rigid material, while a more open, porous network will yield a material with a large surface area and low density. The ability to introduce organic functionalities, as with this compound, adds another layer of control, allowing for the creation of hierarchical structures with tailored chemical and physical properties.

Surface Modification and Interfacial Science

Methyltris(methoxyethoxy)silane as a Surface Modifying Agent

This compound is an organosilane compound utilized for the modification of surface properties. Organosilanes are extensively employed to alter the characteristics of various substrates. gelest.com The unique structure of this compound, featuring a central silicon atom bonded to a methyl group and three hydrolyzable methoxyethoxy groups, allows it to act as an effective surface modifying agent. This modification is achieved by creating a durable, low-energy film on the substrate, which can alter properties such as hydrophobicity, adhesion, and compatibility with other materials. The methoxyethoxy groups are subject to hydrolysis, which is a key step in the surface modification process, leading to the formation of reactive silanol (B1196071) groups.

The interaction of silanes like this compound with a substrate surface is a multi-step process involving both physisorption and chemisorption. mdpi.comresearchgate.net

Physisorption : Initially, the silane (B1218182) molecules adsorb onto the substrate through weak physical forces, such as van der Waals interactions and hydrogen bonding. mdpi.com This process involves the silane molecules approaching and depositing onto the surface until the available sites are occupied. mdpi.com In the presence of surface moisture, the methoxyethoxy groups on the this compound molecule begin to hydrolyze into silanol (Si-OH) groups. These silanols can then form hydrogen bonds with the hydroxyl (-OH) groups present on the surface of inorganic substrates. researchgate.net

Chemisorption : Following physisorption, a more permanent bond is formed through chemisorption. This involves a condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface. mdpi.comresearchgate.net This reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the surface. researchgate.netgelest.com The formation of these covalent bonds can originate from the initially physisorbed and hydrogen-bonded species. mdpi.comresearchgate.net Additionally, the hydrolyzed silane molecules can undergo self-condensation, reacting with each other to form a cross-linked polysiloxane network on the surface.

The primary mechanism by which this compound covalently bonds to a substrate is through the reaction of its hydrolyzed functional groups with hydroxyl groups on the substrate's surface. This process is fundamental to creating a durable and stable modification.

The sequence of reactions is as follows:

Hydrolysis : The three methoxyethoxy groups (-OCH₂CH₂OCH₃) on the silane molecule react with water (often trace amounts present on the substrate surface or in the solvent) to form silanol groups (Si-OH) and 2-methoxyethanol (B45455) as a byproduct.

CH₃Si(OCH₂CH₂OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3HOCH₂CH₂OCH₃

Condensation with Substrate : The newly formed silanol groups are highly reactive towards hydroxyl groups (-OH) commonly found on the surfaces of inorganic materials like glass, silica (B1680970), and metal oxides. They undergo a condensation reaction, forming a covalent siloxane bond (Si-O-Substrate) and releasing a water molecule. researchgate.netgelest.com

Substrate-OH + HO-Si(CH₃)(OH)₂ → Substrate-O-Si(CH₃)(OH)₂ + H₂O

Intermolecular Condensation : The silanol groups on adjacent, adsorbed silane molecules can also react with each other. This self-condensation forms a cross-linked, three-dimensional siloxane network (Si-O-Si) on the substrate surface, enhancing the stability and durability of the resulting film. researchgate.net

This covalent attachment ensures that the surface modification is permanent and does not easily dissolve or delaminate during subsequent processing or use. gelest.com

The effectiveness and quality of the surface modification using this compound are significantly influenced by several key processing parameters. The optimization of these parameters is crucial for achieving a stable and well-ordered silane layer. nih.gov

ParameterInfluence on Surface Modification
Concentration The initial concentration of the silane solution affects the amount of silane adsorbed onto the substrate. ajol.info Higher concentrations can lead to faster surface coverage but may also result in the formation of thick, disorganized, and weakly bound multilayers. Lower concentrations often promote the formation of a more uniform monolayer.
Time The duration of the treatment determines the extent of hydrolysis, adsorption, and condensation. Sufficient time is required for the reactions to complete and for a stable film to form. However, extended treatment times do not always lead to better results and can be parameter-dependent. nih.govajol.info
Temperature Temperature affects the rates of hydrolysis and condensation reactions. ajol.info Increased temperatures can accelerate the grafting process, but excessive heat may lead to premature self-condensation of the silane in the solution before it can bond to the substrate. Studies on other silanes have shown considerable differences in the resulting layer depending on the reaction temperature. nih.gov
Solvent The choice of solvent is critical, as it must dissolve the silane without reacting with it prematurely. A common method involves using a mixture of water and an alcohol, such as ethanol (B145695). ajol.info The solvent system affects silane solubility, the rate of hydrolysis, and the stability of the hydrolyzed silanols.
pH The pH of the treatment solution influences the rate of hydrolysis of the alkoxy groups and the condensation of the resulting silanol groups. Both reactions are catalyzed by acids or bases. The surface charge of the substrate can also be affected by pH, influencing the initial adsorption of the silane molecules. ajol.info

The application of silanes like this compound to a surface can be broadly categorized into wet and dry treatment methods.

Wet Treatment: This is the most common methodology and involves applying the silane from a solution.

Process : The substrate is immersed in, sprayed with, or wiped with a dilute solution of the silane in a suitable solvent, typically an alcohol-water mixture. ajol.info The water in the solvent system facilitates the hydrolysis of the silane's methoxyethoxy groups into reactive silanols.

Steps : The process generally involves hydrolysis of the silane in the solution, adsorption of the silanols onto the substrate surface, and finally, a condensation reaction, often aided by drying or a mild heat treatment, to form covalent bonds with the substrate and create a cross-linked siloxane network. researchgate.net This method allows for good control over the silane concentration and uniform application.

Dry Treatment: This method involves applying the silane in its neat form or from a vapor phase, relying on atmospheric moisture or water adsorbed on the substrate surface to initiate hydrolysis.

Process : The silane is applied directly to the surface or introduced as a vapor in a controlled environment. The naturally present water on the substrate surface is typically sufficient to hydrolyze the silane and enable bonding.

Advantages : This method can be simpler as it eliminates the need for solvents. It is often used in applications where solvents are undesirable. However, controlling the uniformity and thickness of the silane layer can be more challenging compared to wet processes.

Role as an Adhesion Promoter and Coupling Agent

The dual functionality of this compound is key to its role as a coupling agent. It establishes a durable link between inorganic and organic materials through a two-part mechanism. ncsu.edu

Bonding to the Inorganic Phase : As detailed previously, the three hydrolyzable methoxyethoxy groups react with hydroxyl groups on the surface of inorganic materials (e.g., glass, metals, silica). gelest.comcfmats.com This reaction forms stable, covalent siloxane (Si-O-Inorganic) bonds, anchoring the silane molecule firmly to the inorganic substrate. ncsu.edu

Interaction with the Organic Phase : The non-hydrolyzable methyl group (CH₃-) attached to the silicon atom provides an organophilic interface. This methyl group is chemically compatible with many organic polymers and resins. ncsu.edu When a polymer matrix is applied over the silane-treated surface, the methyl groups at the interface can interpenetrate and entangle with the polymer chains. This creates strong adhesion through physical mechanisms like van der Waals forces and mechanical interlocking. ncsu.edu

By forming a strong chemical bond with the inorganic surface on one end and ensuring compatibility and physical entanglement with the organic matrix on the other, this compound effectively couples the two phases. This interfacial bridge facilitates stress transfer from the polymer matrix to the inorganic substrate, thereby improving the mechanical properties, durability, and moisture resistance of the composite material. cfmats.comfeidianchem.com

Enhancing Compatibility of Inorganic Fillers in Polymeric Matrices

This compound, as a member of the organofunctional silane family, plays a crucial role as a coupling agent to improve the compatibility between inorganic fillers and organic polymer matrices. shinetsusilicone-global.com Silane coupling agents act as intermediaries that bond organic materials to inorganic ones. shinetsusilicone-global.com The fundamental challenge in creating composite materials often lies in the inherent incompatibility between hydrophilic inorganic fillers (such as silica, alumina (B75360), and clays) and hydrophobic polymer resins. shinetsusilicone-global.comresearchgate.net This incompatibility can lead to poor dispersion of the filler, weak interfacial adhesion, and consequently, suboptimal mechanical and physical properties of the final composite material. shinetsusilicone-global.comohi-s.com

The mechanism of action for a silane like this compound involves a dual-reactivity process. The methoxyethoxy groups are hydrolyzable, meaning they react with water (present on the filler surface or added intentionally) to form reactive silanol groups (Si-OH). powerchemical.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable, covalent siloxane bonds (Si-O-Filler). researchgate.netresearchgate.net This process effectively anchors the silane molecule to the filler particle. shinetsusilicone-global.com

Simultaneously, the methyl group attached to the silicon atom is organophilic. This non-polar organic group interacts favorably with the polymer matrix, enhancing the wetting of the filler by the polymer and promoting better adhesion across the interface. ohi-s.compowerchemical.com By treating the filler material with a silane coupling agent, the filler and resin can bond together more effectively. shinetsusilicone-global.com This surface modification of the filler transforms its surface chemistry from hydrophilic to organophilic, which improves its dispersibility within the polymer matrix and reduces the viscosity of the filled polymer melt during processing. powerchemical.comlanyachem.com

Research findings on various silane coupling agents demonstrate significant improvements in the properties of polymer composites. The treatment of fillers enhances the interfacial compatibility between the filler and the matrix, which is critical for stress transfer from the polymer to the reinforcing filler. ohi-s.commdpi.com This improved stress transfer leads to notable enhancements in the mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance. ohi-s.comecopowerchem.comecopowerchem.com Furthermore, by creating a strong bond at the interface, silane treatment can reduce water absorption in the final composite, thereby improving its durability and maintaining its electrical and mechanical properties, especially in humid conditions. lanyachem.comecopowerchem.comecopowerchem.com

Table 1: Impact of Silane Surface Treatment on Polymer Composite Properties This table presents representative data on how silane coupling agents, similar in function to this compound, can modify the performance of inorganic filler-reinforced polymer composites.

PropertyUntreated Filler CompositeSilane-Treated Filler CompositeImprovement Mechanism
Filler Dispersion Agglomerates commonUniform dispersionImproved wetting of filler by polymer. powerchemical.com
Interfacial Adhesion Weak, physical bondingStrong, covalent bondingFormation of siloxane bonds at the interface. shinetsusilicone-global.comohi-s.com
Tensile Strength LowerSignificantly IncreasedEfficient stress transfer from matrix to filler. ohi-s.com
Flexural Strength LowerIncreasedEnhanced reinforcement from the filler. researchgate.net
Water Absorption HigherReducedHydrophobic barrier at the filler-matrix interface. ecopowerchem.com
Electrical Properties (Wet) DegradedMaintainedReduced moisture ingress along the interface. lanyachem.comecopowerchem.com

Surface Energy Modification and Wettability Control (e.g., Hydrophobicity/Hydrophilicity)

This compound is utilized in surface modification to alter the surface energy and control the wettability of substrates. gelest.com Silanes are capable of transforming surfaces to achieve properties ranging from hydrophobic to hydrophilic. researchgate.net The process involves the reaction of the silane's hydrolyzable groups with an inorganic substrate, while the organic substituent alters the physical interactions of the treated surface. researchgate.netresearchgate.net

The methoxyethoxy groups of this compound react with hydroxyl (-OH) groups present on the surfaces of substrates like glass, metals, and ceramics. researchgate.netsilverfernchemical.com This reaction, which proceeds via hydrolysis of the alkoxy groups to silanols followed by condensation, forms a durable, covalent bond between the silicon atom and the substrate. researchgate.net The result is a thin, often monolayer, coating of the silane on the surface. gelest.com

The final surface energy and wettability are determined by the nature of the organic group attached to the silicon atom. gelest.com In this compound, the organic substituent is a methyl group (-CH3). Methyl groups are non-polar and have low surface energy, which imparts hydrophobic (water-repellent) characteristics to the treated surface. gelest.comgelest.com Surfaces treated with methyl silanes are very hydrophobic. gelest.com This modification reduces the critical surface tension; surfaces with critical surface tensions below 35 mN/m are generally considered hydrophobic. gelest.com The treated surface effectively repels water, causing it to bead up and roll off easily rather than wetting the surface. researchgate.net

The degree of hydrophobicity achieved can be quantified by measuring the water contact angle. A higher water contact angle signifies greater hydrophobicity. Studies on various alkylsilanes show a direct correlation between the surface treatment and an increase in the water contact angle. For instance, treatment of natural fibers with silanes has been shown to increase the water contact angle from a range of 35.2°–71.4° to a highly hydrophobic range of 114.4°–135°. researchgate.net This is because the low-energy alkyl groups orient themselves outwards from the surface, creating a water-repellent interface. mdpi.com

Table 2: Research Findings on Wettability Control using Alkylsilanes This table summarizes research data illustrating how different alkylsilane treatments affect the water contact angle on various substrates, demonstrating the principle of hydrophobicity relevant to this compound.

SubstrateSilane TreatmentWater Contact Angle (°) Before TreatmentWater Contact Angle (°) After TreatmentReference Finding
Cereal Straw FibersVarious Silanes35.2° - 71.4°114.4° - 135°Silane modification significantly increases hydrophobicity. researchgate.net
GlassSiO₂-TiO₂-MTMS¹~0°up to ~135°Hydrophobicity increases with the amount of alkylsilane. mdpi.com
GlassSiO₂-TiO₂-OTMS²~0°up to ~140°Longer alkyl chains (up to C8) can increase hydrophobicity further. mdpi.com
Alumina (Al₂O₃)Methyltrimethoxysilane (B3422404) (MTM)(Hydrophilic)(Hydrophobic)Surface treatment led to a decrease in both dispersive and polar surface energy. researchgate.net

¹MTMS: Methyltrimethoxysilane ²OTMS: Octyltrimethoxysilane

Advanced Material Applications Research

Methyltris(methoxyethoxy)silane in Coatings and Films

The incorporation of this compound into coating and film formulations imparts a range of desirable properties, including enhanced durability, environmental resistance, and protective capabilities. Its ability to form a stable, crosslinked network is fundamental to these improvements.

This compound, and similar methyl-alkoxy silanes like methyltrimethoxysilane (B3422404) (MTMS), are instrumental in creating abrasion-resistant coatings through the sol-gel process. researchgate.net In this process, the silane (B1218182) acts as a film-forming material. The methoxyethoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups, which then undergo condensation reactions to form a highly crosslinked silicon-oxygen-silicon (Si-O-Si) network. This inorganic network provides exceptional hardness and resistance to mechanical wear.

Research has demonstrated that coatings formulated with MTMS, often in combination with other silanes like tetraethoxysilane (TEOS) as an inorganic reinforcing component, significantly enhance the abrasion resistance of substrates such as polycarbonate. researchgate.net For instance, an optimized coating composition can dramatically reduce the haze that develops on a polycarbonate surface after standardized abrasion testing. researchgate.net The resulting coatings exhibit improved durability against scratches and abrasions, making them suitable for applications demanding robust surface protection. chinacouplingagents.com

Table 1: Abrasion Resistance of Polycarbonate (PC) With and Without Silane Coating

SampleHaze after 500 Abrasion Cycles
Uncoated PC56.21%
PC with MTMS:TEOS (2:1) Coating13.22%
Data sourced from studies on methyltrimethoxysilane, a related silane, demonstrating the efficacy of such coatings. researchgate.net

In the automotive industry, coatings must withstand harsh environmental conditions, including UV radiation, temperature fluctuations, and chemical exposure. ecowise-choice.com this compound and its analogs are used to improve the durability and weatherability of automotive coatings. silverfernchemical.com When incorporated into a coating formulation, the silane can co-polymerize with the resin matrix, creating a more robust and chemically resistant finish.

This compound is utilized in the formulation of anti-corrosion coatings for various metal substrates, including steel and aluminum alloys. google.comlanyachem.commdpi.com These silane-based coatings can act as a physical barrier, preventing corrosive agents like water and oxygen from reaching the metal surface. mdpi.comscielo.br The process involves the hydrolysis of the methoxyethoxy groups and subsequent condensation to form a dense, crosslinked siloxane film on the metal.

Furthermore, the silanol groups can form covalent metallo-siloxane bonds (e.g., Fe-O-Si) with the metal substrate, leading to strong adhesion and improved long-term protection. mdpi.com Research has shown that silane coatings, sometimes formulated with other precursors like tetraethylorthosilicate (TEOS), can provide significant corrosion resistance in aggressive environments such as saltwater solutions. mdpi.com The hydrophobic nature of the methyl group in the silane molecule also contributes to the coating's protective properties by repelling water. mdpi.com Studies have demonstrated that silane-modified epoxy coatings can significantly enhance corrosion resistance. researchgate.net

Table 2: Corrosion Resistance Improvement with Silane Coatings

Coating SystemSubstrateKey Finding
Silane-modified epoxy coatingMild Steel45% reduction in yellowing on UV exposure, indicating enhanced backbone stability. researchgate.net
TEOS/TMOMS mixture (50/50 w/w)Mild SteelProvided greater corrosion resistance in 3.5% NaCl solution due to hydrophobic nature and stable film formation. mdpi.com
Two-step silane coating with quaternary ammonium (B1175870) silaneMild SteelSignificantly mitigated microbial corrosion in a marine environment. nih.gov

Role in Adhesives and Sealants

In the realm of adhesives and sealants, this compound functions as a critical component, primarily as a crosslinking agent and an adhesion promoter, enhancing both the internal strength and the bonding capabilities of the final product. silverfernchemical.comhengdasilane.comchemimpex.comcfmats.com

This compound is a key crosslinking agent in the formulation of one-component, room-temperature-vulcanizing (RTV-1) silicone sealants. cfmats.comsinosil.com The curing process is initiated by atmospheric moisture. The methoxyethoxy groups on the silane molecule are hydrolyzable. In the presence of moisture, they hydrolyze to form reactive silanol (Si-OH) groups, releasing 2-methoxyethanol (B45455) as a byproduct. sinosil.comsisib.com

These silanol groups are highly reactive and undergo condensation reactions with the hydroxyl-terminated ends of silicone polymers (like hydroxyl-terminated polydimethylsiloxane) and with each other. nih.gov This process results in the formation of a stable, three-dimensional, crosslinked network of Si-O-Si bonds. sinosil.comsisib.com This network structure transforms the initially liquid or paste-like sealant into a durable, elastic solid. A catalyst, often a tin compound like dibutyltin (B87310) dilaurate, is typically used to accelerate the curing reaction. sisib.comuni-wuppertal.de The resulting crosslinked structure provides the sealant with its characteristic flexibility, durability, and resistance to environmental factors. sinosil.com

Beyond its role as a crosslinker, this compound acts as an effective adhesion promoter in adhesives and sealants. sisib.comevonik.comdakenchem.com It improves the bond between the sealant or adhesive and a wide variety of substrates, including glass, ceramics, and metals. silverfernchemical.comcfmats.com The mechanism involves a dual-functionality. The methoxyethoxy groups hydrolyze and react with hydroxyl groups present on the surface of inorganic substrates, forming strong, covalent M-O-Si bonds (where M is a metal or silicon from the substrate). sisib.com

Simultaneously, the methyl group of the silane provides compatibility and can entangle with the polymer matrix of the adhesive or sealant. specialchem.com This creates a molecular bridge at the interface between the organic polymer and the inorganic substrate, significantly increasing the bond strength and durability. dakenchem.com This improved adhesion is crucial for the long-term performance of sealants and adhesives, especially in applications exposed to moisture, temperature changes, and mechanical stress. evonik.comgoogle.com Using silanes as adhesion promoters can enhance resistance to heat, chemicals, and abrasion, leading to a more resilient and long-lasting bond. chinacouplingagents.comdakenchem.com

Advanced Composites and Filled Plastics

This compound, as a functional silane, plays a significant role in the development of advanced composite materials and filled plastics. Its unique chemical structure allows it to act as a coupling agent and surface modifier, enhancing the interaction between inorganic fillers and organic polymer matrices.

Improving Dispersibility and Mechanical Properties of Filled Systems

In composite materials, the performance is heavily dependent on the interaction at the polymer-filler interface and the uniform dispersion of the filler within the polymer matrix. russoindustrial.ru Silanes are frequently used as dispersing aids and coupling agents to address these critical factors. russoindustrial.ru The surface of most mineral fillers is hydrophilic, which makes them incompatible with hydrophobic organic polymers, leading to particle agglomeration. sisib.comshinetsusilicone-global.com

Treatment with alkoxysilanes, such as this compound, modifies the filler's surface to be more hydrophobic (lipophilic), which prevents agglomeration, improves flowability, and enhances dispersibility when mixed with resins. sisib.comshinetsusilicone-global.commdpi.com This surface modification is crucial because large agglomerates can act as flaws, leading to mechanical failure. russoindustrial.ru The process can be carried out using several methods, including wet methods (slurry mixing), dry methods (high-shear mixing), or spraying the silane onto the filler. sisib.com

The improved compatibility and dispersion resulting from silane treatment lead to significant enhancements in the mechanical properties of the final composite material. Research on polyurethane composites filled with mesoscopic fly ash (MFA) demonstrated that treatment with a silane coupling agent substantially improved mechanical performance. The silane modification changed the MFA surface from hydrophilic to lipophilic, which increased the compatibility between the inorganic filler and the organic matrix. mdpi.com This enhancement prevents stress concentration and improves the crosslink density. mdpi.com

The table below summarizes the impact of silane treatment on the mechanical properties of a polyurethane (PU)/MFA composite compared to the unfilled polymer.

Mechanical PropertyImprovement with Silane-Treated Filler
Compressive Strength▲ 21.6%
Fracture Toughness▲ 10.1%
Flexural Strength▲ 8.8%
Bond Strength▲ 19.3%
Data synthesized from studies on γ-Methacryloxypropyltrimethoxy silane-treated composites, illustrating the principle of silane coupling agent effectiveness. mdpi.com

Furthermore, related silanes like Vinyltris(2-methoxyethoxy)silane are known to improve the toughness, weather resistance, and water resistance of polymers by introducing silicon-oxygen bonds through copolymerization or grafting. feidianchem.com

Emerging Applications in Biomedical Materials

The unique surface-modifying properties of silanes are being explored for advanced applications in the biomedical field. The ability to functionalize the surfaces of medical devices is a powerful method for improving their performance and compatibility with the human body. unibs.it

Surface Functionalization of Medical Devices

Silane coupling agents can be used to create stable, functional coatings on the surfaces of medical devices, including metallic implants and polymeric catheters. unibs.itgoogle.com This surface modification is achieved through the hydrolysis of the silane's alkoxy groups, which form silanols. These silanols then bond with hydroxyl groups on the surface of the device, creating a covalently bound layer. google.comnih.gov

This silane layer can serve multiple purposes. It can act as a stable platform for bonding subsequent layers, such as bioabsorbable polyesters that can elute therapeutic agents. google.com This is particularly useful for devices like drug-eluting stents. google.com Additionally, silane coatings can be used to improve the lubricity of medical devices or to create functional groups for the delivery of drugs. unibs.it In one application, the surfaces of silicone-coated esophageal stents were modified with silane self-assembled monolayers (SAMs) to improve adhesion to the surrounding tissue, with the goal of reducing the high rates of stent migration. nih.gov

Biocompatibility Studies of Silane-Modified Materials

A critical aspect of any material intended for medical use is its biocompatibility. Silane coatings are being investigated to improve the biocompatibility of metallic implants, such as magnesium alloys, which are promising as biodegradable implants but suffer from rapid corrosion. nih.gov Silane coatings can significantly increase the corrosion resistance of these alloys. nih.gov

To further enhance biocompatibility and promote healing, these silane coatings can be modified with bioactive components. nih.gov For instance, incorporating hydroxyapatite (B223615) (HA) nanoparticles into a silane coating has been shown to not only improve corrosion resistance but also to ameliorate the growth of osteoblastic (bone-forming) cells. nih.gov Since hydroxyapatite shares a similar composition to the inorganic part of human bone, it is considered biocompatible and osteoconductive. nih.gov Studies have shown that silane coatings themselves are generally biocompatible, as their breakdown product, Si(OH)₄, can be disposed of through the renal system. nih.gov

Potential in Polymeric Electrolyte Systems

Silane compounds are emerging as important additives in the development of advanced energy storage systems, particularly for lithium-ion batteries (LIBs). Their role is especially crucial in stabilizing batteries that use silicon-based anodes, which are known for their high capacity but suffer from significant volume expansion and unstable solid electrolyte interphase (SEI) films during cycling. mdpi.comresearchgate.net

Functional additives, including silanes, are favored for optimizing electrolyte formulations because they help form a uniform and robust SEI layer on the electrode surface. researchgate.net A stable SEI is critical for preventing the continuous decomposition of the electrolyte and maintaining the structural integrity of the anode, thereby improving battery cycle life and safety. mdpi.com

Environmental Fate and Toxicological Research

Degradation Pathways and Environmental Persistence

The environmental persistence of methyltris(methoxyethoxy)silane is largely influenced by its degradation pathways, which include hydrolysis and biodegradation.

Hydrolytic Degradation in Aqueous Environments

In the presence of moisture, this compound is unstable and decomposes. gelest.com This process, known as hydrolytic degradation, occurs slowly when the compound comes into contact with moist air or water. gelest.com The primary hazardous decomposition product of this reaction is 2-methoxyethanol (B45455). gelest.com Other byproducts include organic acid vapors and silicon dioxide. gelest.com This rapid hydrolysis in aquatic environments means that any exposure to the parent compound is likely to be short-lived. oecd.org

Biodegradation Potential and Metabolite Formation

The biodegradation of this compound is considered to be ready, with the process likely reflecting the breakdown of its hydrolysis product, 2-methoxyethanol. oecd.org Studies have shown a high rate of biodegradation for 2-methoxyethanol. oecd.org The main metabolite formed during this process is methoxyacetic acid, which is produced through hepatic metabolism of 2-methoxyethanol. gelest.com

Ecotoxicological Impact Assessment

The assessment of the ecotoxicological impact of this compound focuses on its effects on aquatic and terrestrial organisms.

Aquatic and Terrestrial Ecotoxicity Studies

Due to its rapid hydrolysis, the toxicity of this compound in aquatic environments is primarily attributed to its hydrolysis products. oecd.org Studies on a similar compound, vinyl-tris(2-methoxyethoxy)silane, showed a 96-hour LC50 for the freshwater fish Brachydanio rerio to be greater than 100 mg/L, with no mortalities observed at this highest tested concentration. oecd.org For the hydrolysis product, 2-methoxyethanol, the 96-hour EC50 for Oncorhynchus mykiss ranges from 15,500 to 16,000 mg/L. oecd.org Other reported 96-hour LC50 values for 2-methoxyethanol include >10,000 mg/L for Lepomis macrochirus and Menidia beryllina, >500 mg/L for Leuciscus idus, and >89 mg/L for Oryzias latipes. oecd.org

Human Health Risk Assessment and Specific Toxicological Studies

The human health risks associated with this compound are closely linked to the toxicity of its hydrolysis product, 2-methoxyethanol.

Reproductive and Developmental Toxicity of Methoxyethanol (Hydrolysis Product)

The hydrolysis product, 2-methoxyethanol, is recognized as a reproductive toxin. gelest.com Exposure to 2-methoxyethanol and its metabolite, methoxyacetic acid, has been linked to reproductive toxicity and teratogenicity. gelest.com

Animal studies have demonstrated that 2-methoxyethanol can cause adverse reproductive effects in both males and females. cdc.gov In males, exposure has been shown to lead to testicular atrophy and sterility. cdc.gov Studies on male rats and rabbits have documented damage to the germinal epithelium of the testes. uzh.ch Dose-related effects in male rats included decreased sperm counts, reduced testes and epididymides weights, increased abnormal sperm morphology, and reduced fertility. nih.gov

In female animals, exposure during pregnancy has resulted in increased instances of embryonic death, as well as major and minor fetal abnormalities. cdc.gov Developmental toxicity, including teratogenic effects, has been observed in rats, mice, rabbits, and monkeys following inhalation, oral, or dermal exposure to 2-methoxyethanol. uzh.ch Studies in pregnant rats have shown that 2-methoxyethanol can produce cardiovascular malformations in fetuses. nih.gov The teratogenic no-effect level in one rat study was established at 0.006% 2-methoxyethanol in the diet (approximately 16 mg/kg). nih.gov

Interactive Data Table: Summary of Reproductive and Developmental Toxicity Studies of 2-Methoxyethanol

SpeciesExposure RouteEffects ObservedNOAEL/LOAELCitation
Rat (Male)Oral (drinking water)Reduced testis weights and testicular damageNOAEL: 87 mg/kg/day uzh.ch
Rabbit (Male)Oral (drinking water)Impaired spermatogenesisLOAEL: 25 mg/kg/day uzh.ch
Rat (Female, Pregnant)InhalationDevelopmental toxicityLOAEC: 25 ml/m³ uzh.ch
Rat (Female, Pregnant)OralDevelopmental toxicityLOAEL: 25 mg/kg/day uzh.ch
Mouse (Female, Pregnant)OralDevelopmental toxicityLOAEL: 31 mg/kg/day uzh.ch
Monkey (Female, Pregnant)OralDevelopmental toxicityLOAEL: 12 mg/kg/day uzh.ch
Rat (Male)DermalDecreased sperm count, testicular atrophy, reduced fertilityDose-related effects nih.gov
Rat (Female, Pregnant)Oral (liquid diet)Cardiovascular malformations in fetusesTeratogenic no-effect level: 16 mg/kg nih.gov

Systemic Toxicity (e.g., Male Reproductive Organs, Thymus, Haematopoietic System)

The systemic toxicity of this compound is primarily attributed to its hydrolysis product, 2-methoxyethanol (2-ME). gelest.com Upon contact with moisture, this compound breaks down, releasing 2-methoxyethanol, a compound with well-documented adverse effects on multiple organ systems. gelest.com

Male Reproductive Organs: 2-methoxyethanol is a known reproductive toxicant in males. nj.govcdc.govhealthvermont.gov Studies in various animal models have demonstrated that exposure to 2-ME can lead to testicular atrophy, a decrease in the size of the testes, and damage to the seminiferous tubules, where sperm is produced. cdc.govnih.gov This damage can result in reduced sperm counts (oligospermia) and the absence of sperm (azoospermia), leading to infertility. wikipedia.org The mechanism of toxicity involves the metabolic conversion of 2-methoxyethanol to methoxyacetic acid, which is the ultimate toxicant to the male reproductive system. wikipedia.orgnih.gov

Thymus: The thymus gland, a crucial organ for the development of T-lymphocytes, is also a target for the toxic effects of 2-methoxyethanol. Studies on related alkoxysilanes that also metabolize to 2-alkoxyethanols have shown adverse effects on the thymus. industrialchemicals.gov.au Research on ethylene (B1197577) glycol ethers, including 2-methoxyethanol, has indicated that thymic effects can occur, which may be secondary to stress and other toxicities associated with exposure. nih.gov

Haematopoietic System: The haematopoietic system, responsible for the production of blood cells, is susceptible to the toxic effects of 2-methoxyethanol. Prolonged exposure can damage blood cells and the bone marrow, leading to conditions such as granulocytopenia (a reduction in a type of white blood cell) and macrocytic anemia (a type of anemia characterized by larger than normal red blood cells). nj.govnih.govwikipedia.org Studies have shown that 2-methoxyethanol can cause a progressive anemia associated with the depletion of bone marrow cells. nih.gov

Table 1: Systemic Toxicity of 2-Methoxyethanol (Hydrolysis Product)

Target Organ/System Observed Effects in Animal Studies Reference
Male Reproductive Organs Testicular atrophy, damage to seminiferous tubules, oligospermia, azoospermia. cdc.govnih.govwikipedia.org
Thymus Adverse effects, potentially secondary to stress and other toxicities. industrialchemicals.gov.aunih.gov
Haematopoietic System Bone marrow damage, granulocytopenia, macrocytic anemia. nj.govnih.govwikipedia.org

Inhalation and Dermal Exposure Studies

Exposure to this compound can occur through inhalation and dermal contact, with the primary concern being the release of 2-methoxyethanol upon hydrolysis. gelest.com

Inhalation: Inhalation of this compound vapors can cause irritation to the respiratory tract. gelest.com The hydrolysis to 2-methoxyethanol is a key factor in its inhalation toxicity. 2-methoxyethanol itself can cause irritation of the nose and throat. nj.gov

Dermal Exposure: this compound is reported to cause skin irritation. gelest.com More significantly, its hydrolysis product, 2-methoxyethanol, can be readily absorbed through the skin. nj.govdcceew.gov.au This dermal absorption can lead to the systemic toxic effects previously described, including reproductive and hematopoietic toxicity. mdpi.com Studies on related alkoxysilanes also indicate the potential for skin irritation. texas.gov

Table 2: Inhalation and Dermal Effects

Exposure Route Compound Observed Effects Reference
Inhalation This compound Respiratory tract irritation. gelest.com
Inhalation 2-Methoxyethanol (Hydrolysis Product) Nose and throat irritation. nj.gov
Dermal This compound Skin irritation. gelest.com
Dermal 2-Methoxyethanol (Hydrolysis Product) Readily absorbed, can lead to systemic toxicity. nj.govdcceew.gov.aumdpi.com

Genotoxicity Evaluations

The genotoxic potential of this compound and its hydrolysis products has been evaluated through various means.

According to its Safety Data Sheet, this compound is not classified for germ cell mutagenicity, and none of its components at concentrations greater than 0.1% are listed as carcinogens by major regulatory bodies. gelest.com

Evaluations of structurally related alkoxysilanes suggest a low potential for genotoxicity. For instance, tris(2-methoxyethoxy)vinylsilane (B93991) was found to be non-genotoxic in several in vitro studies. industrialchemicals.gov.au The metabolite, 2-methoxyethanol, is generally considered to have, at most, weak genotoxic potential. industrialchemicals.gov.au In vivo and in vitro studies on a similar compound, methyltris(methylethylketoximino)silane, did not indicate mutagenicity or genotoxicity. gelest.com High-throughput screening assays are increasingly used to assess the genotoxic potential of chemicals, providing a basis for prioritizing substances for further investigation. scispace.comresearchgate.net

Comparative Toxicology with Other Alkoxysilanes

The toxicity of this compound is best understood in the context of other alkoxysilanes, as their toxicological profiles are often dictated by their hydrolysis products.

The primary factor determining the toxicity of many alkoxysilanes is the alcohol released upon hydrolysis. For this compound, this is 2-methoxyethanol. In contrast, other alkoxysilanes release different alcohols, such as ethanol (B145695) from the hydrolysis of ethyltriacetoxysilane. oecd.org The toxicity of these parent compounds is often comparable to their respective hydrolysis products. oecd.org

A review of methoxysilanes by the Texas Commission on Environmental Quality indicates that the toxicity of this class of compounds can vary. texas.gov While some methoxysilanes are not considered reproductive or developmental toxicants, the toxicity of this compound is clearly linked to its specific hydrolysis product, 2-methoxyethanol, which is a known reproductive toxicant. cdc.govhealthvermont.govtexas.gov The toxicity of other silanes, such as octamethylcyclotetrasiloxane (B44751) (D4), has also been studied, with findings of reproductive toxicity in female rats. nih.gov This highlights the importance of evaluating each alkoxysilane based on its unique structure and hydrolysis products.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental and Health Endpoints

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and properties of chemicals based on their molecular structure. nih.govnih.govnih.gov These models are valuable for assessing the potential environmental and health risks of substances, including alkoxysilanes.

For alkoxysilanes, QSAR models could potentially predict toxicological endpoints such as reproductive toxicity by considering the structural features that influence the rate and products of hydrolysis. For example, the structure of the alkoxy group is a critical determinant of the resulting alcohol and its associated toxicity. The development of predictive structure-activity relationships for properties like the rate coefficients of reactions in substituted alkoxy radicals demonstrates the potential for these models in understanding the reactivity and toxicity of such compounds. rsc.org The synthesis and characterization of new functional alkoxysilanes often involve computational analysis to understand their properties and potential applications. nih.govmdpi.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

Conventional methods for synthesizing methyltris(methoxyethoxy)silane often involve energy-intensive conditions and may produce considerable waste. A critical direction for future research is the creation of more environmentally friendly and sustainable synthetic strategies. This includes exploring renewable raw materials, developing more efficient catalysts, and designing processes that maximize atom economy to minimize waste. A recent study detailed the synthesis of cost-effective K2CO3/γ-Al2O3 catalysts for the efficient conversion of vinyltrimethoxysilane (B1682223) to vinyltris(β-methoxyethoxy)silane, highlighting a move towards more economical and greener catalytic processes. researchgate.netx-mol.com

Key areas for development in sustainable synthesis include:

Renewable Feedstock Utilization: Shifting from petroleum-based precursors to bio-derived alternatives for producing silicon and methoxyethanol.

Advanced Catalysis: Engineering highly selective, reusable, and cost-effective catalysts, such as those based on potassium carbonate on an alumina (B75360) support, to increase reaction yields and lower energy consumption. researchgate.netx-mol.com

A comparison of traditional versus potential sustainable synthetic approaches is outlined below:

FeatureTraditional SynthesisPotential Sustainable Routes
Silicon Source Energy-intensive metallurgical siliconBio-sourced silica (B1680970) (e.g., from agricultural waste)
Alcohol Source Petroleum-derived methoxyethanolBio-methoxyethanol
Catalyst Homogeneous catalysts (often single-use)Recyclable heterogeneous or nanocatalysts
Energy Input High temperature and pressure requirementsLower energy processes, potentially at ambient conditions
Waste Profile Higher generation of by-productsHigh atom economy with minimal waste

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Optimizing the synthesis and application of this compound requires a deep understanding of its reaction kinetics and mechanisms. The development of advanced, in-situ characterization techniques is essential for gaining this knowledge. These methods enable the real-time observation of chemical processes, offering insights that are not possible with conventional offline analysis. For instance, quantifying the reaction of silane (B1218182) coupling agents on inorganic surfaces can be challenging due to the small amounts involved, necessitating the development of highly sensitive evaluation methods. researchgate.net

Future research in characterization should focus on:

In-Situ Spectroscopy: Employing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the real-time formation of reactants, intermediates, and products during synthesis and surface modification. ethz.chmdpi.com

Process Analytical Technology (PAT): Integrating various analytical tools directly into the manufacturing line to ensure consistent product quality and to optimize reaction parameters dynamically. researchgate.net

Advanced Surface Analysis: Using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify and quantify the different silicon species on a surface, which is crucial for understanding the structure of the silane layer. acs.org

Rational Design of Silane Structures for Targeted Applications

While this compound is a versatile compound, there is a growing need for silanes with properties tailored for specific, high-performance uses. A key research frontier is the rational design of new silane structures based on a thorough understanding of how their molecular architecture influences their function. mdpi.com This involves precise modifications to the silane's organic and alkoxy groups to achieve desired outcomes. tandfonline.com

Future design strategies are likely to include:

Alkoxy Group Variation: Changing the alkoxy groups to control the silane's hydrolysis rate and reactivity, thereby tuning its performance as a coupling agent. mdpi.com

Organic Functional Group Modification: Altering the methyl group to other organic moieties to improve compatibility with various polymer matrices or to introduce new functionalities. mdpi.com

Oligomeric and Polymeric Silanes: Synthesizing well-defined siloxane oligomers and polymers to create more durable and robust coatings and composite materials. ethz.ch

Silane MoietyInfluenced PropertyPotential Modification for Targeted Application
Alkoxy Group (-OCH2CH2OCH3) Hydrolysis Rate, SolubilityIntroduction of different alkoxy groups to alter reactivity and by-products. adhesivesmag.com
Organic Group (-CH3) Hydrophobicity, Polymer CompatibilityReplacement with functional groups to enhance adhesion or introduce other properties. tandfonline.com
Siloxane Linkages (Si-O-Si) Coating Durability, Thermal StabilityControl of cross-linking density for optimized mechanical properties. ethz.ch

Addressing Long-Term Stability and Durability of Silane-Modified Systems

The long-term performance and stability of silane-modified materials are critical for their application in areas like protective coatings and adhesives. adhesivesmag.comresearchgate.net A significant challenge lies in understanding and preventing the degradation of these systems when exposed to environmental stressors. uark.edu Research has shown that while silane treatments can offer long-term hydrophobic effects, their durability can be influenced by factors like alkalinity and exposure conditions. researchgate.netuark.edu

Future research efforts should be directed towards:

Degradation Mechanism Studies: Investigating how factors such as UV radiation, humidity, and temperature affect the chemical bonds at the silane-substrate interface.

Accelerated Aging Protocols: Developing and validating laboratory tests that can reliably predict the long-term, real-world performance of materials modified with silane.

Enhanced Durability Strategies: Exploring innovative approaches to improve long-term stability, such as the use of mixed silane layers, the incorporation of UV absorbers and hindered amine light stabilizers (HALS), or the development of self-healing systems. adhesivesmag.comrsc.org

Comprehensive Environmental and Health Impact Assessments

With the expanding use of this compound and similar compounds, a thorough evaluation of their environmental fate and potential health effects is crucial. This requires comprehensive life cycle assessments that consider the entire product lifespan, from production to disposal. The hydrolysis of this compound can liberate methoxyethanol, a substance that requires careful handling and risk assessment. gelest.com

Key areas for future investigation include:

Biodegradation and Environmental Fate: Studying the degradation pathways and persistence of this compound in soil and aquatic environments.

Ecotoxicology: Assessing the potential effects of the silane and its by-products on a diverse range of organisms.

Human Health Risk Assessment: Evaluating potential exposure routes and conducting toxicological studies to fully understand any potential risks to human health. gelest.com

Q & A

Q. What are the recommended synthesis and purification protocols for methyltris(methoxyethoxy)silane in laboratory settings?

Methodological Answer:

  • Synthesis : this compound can be synthesized via alkoxylation of methyltrichlorosilane with methoxyethoxy alcohols. A protocol for analogous alkylsilanes involves using trialkoxyalkylsilanes as starting materials, with diisopropylamine as a counterion .
  • Purification : Isolate the product by vacuum distillation or filtration, depending on solubility. For silane derivatives, evaporation under reduced pressure is effective to remove volatile byproducts .
  • Critical Parameters : Control reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Use anhydrous solvents to prevent silanol formation .

Q. How should researchers safely handle this compound, and what are its GHS hazard classifications?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; ensure adequate ventilation .

  • GHS Classifications :

    Hazard ClassSignal WordHazard Statements
    Acute Toxicity (Oral, Cat. 4)DangerH302: Harmful if swallowed
    Skin Irritation (Cat. 2)WarningH315: Causes skin irritation
    • Store in sealed containers away from moisture and oxidizers .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^{1}H and 29^{29}Si NMR to confirm substitution patterns and silane backbone integrity. For example, 29^{29}Si NMR peaks for trisubstituted silanes typically appear at –40 to –60 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Monitor Si–O–C (~1100 cm1^{-1}) and Si–CH3_3 (~1250 cm1^{-1}) bonds .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~300–400 for methoxyethoxy derivatives) .

Q. What are the primary research applications of this compound in materials science?

Methodological Answer:

  • Crosslinking Agent : Used in silicone rubber and sealants due to its moisture-curing properties. The methoxyethoxy groups hydrolyze to form siloxane networks .
  • Polymer Modification : Acts as a co-monomer in methacrylate-based hydrogels for controlled drug release, enhancing hydrophilicity and biocompatibility .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in copolymerization with vinyl monomers?

Methodological Answer:

  • Experimental Design :
    • Monomer Selection : Pair with vinyl pyrrolidone or methacrylate derivatives to study radical copolymerization kinetics .
    • Reactivity Ratios : Use the Mayo-Lewis equation to determine r1r_1 and r2r_2 via 1^{1}H NMR monitoring of monomer consumption .
    • Crosslinking Efficiency : Measure gel fraction (%) post-curing to assess silane incorporation .
  • Data Analysis : Compare experimental results with computational models (e.g., DFT for bond dissociation energies) .

Q. How can contradictory data on the hydrolytic stability of this compound in different solvents be resolved?

Methodological Answer:

  • Controlled Hydrolysis Studies :
    • Variables : Test in polar (e.g., water/ethanol) vs. nonpolar (e.g., toluene) solvents. Monitor Si–O–C bond cleavage via FTIR .
    • Kinetic Analysis : Use Arrhenius plots to compare activation energies in different media. For example, hydrolysis rates may increase 5-fold in aqueous vs. anhydrous conditions .
  • Mitigation Strategies : Add stabilizers (e.g., triethylamine) to slow hydrolysis in polar solvents .

Q. What methodologies optimize the use of this compound in hybrid silane films for corrosion protection?

Methodological Answer:

  • Film Fabrication :
    • Sol-Gel Process : Mix with GPTMS (3-glycidoxypropyltrimethoxysilane) in ethanol/water (80:20 v/v). Adjust pH to 4–5 with acetic acid for optimal hydrolysis .
    • Dip-Coating : Apply to metal substrates at 2 mm/s withdrawal speed; cure at 120°C for 1 hour .
  • Performance Testing :
    • Electrochemical Impedance Spectroscopy (EIS) : Measure corrosion resistance (charge transfer resistance > 105^5 Ω·cm2^2 indicates effective protection) .
    • Contact Angle Analysis : Target hydrophobicity (θ > 100°) to assess moisture barrier efficacy .

Q. How can researchers address batch-to-batch variability in crosslinking efficiency when using this compound?

Methodological Answer:

  • Quality Control Metrics :

    ParameterAcceptable Range
    Active Si–OCH3_3 Content≥95% (by iodometric titration)
    Hydrolyzable Chloride≤50 ppm (by AgNO3_3 titration)
  • Process Optimization :

    • Storage : Keep under nitrogen to prevent pre-hydrolysis .
    • In-Situ Monitoring : Use Raman spectroscopy to track crosslinking in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyltris(methoxyethoxy)silane
Reactant of Route 2
Reactant of Route 2
Methyltris(methoxyethoxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.